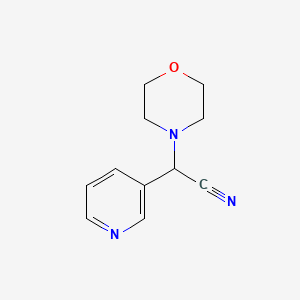

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile involves multiple steps, including bromination, dehydration, and cyclization processes. Kumar et al. (2007) detailed an efficient synthesis route yielding potent antimicrobials by utilizing bromination of 3-acetylpyridine followed by dehydration of a diol with subsequent cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Another approach involves reacting acetylenic ketones with cyanothioacetamide in the presence of morpholine to yield 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, showcasing the adaptability of morpholine in facilitating nucleophilic substitution reactions (Buryi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile has been studied using various spectroscopic techniques. Horton et al. (2012) discussed the chair conformation of the morpholine ring and the dihedral angle between the pyrrole and pyridine rings in a similar compound, indicating the presence of hydrogen bonds and weak π-π stacking interactions that consolidate the molecular packing (Horton et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Morpholin-4-yl(pyridin-3-yl)acetonitrile derivatives often result in the formation of biologically active compounds. Lei et al. (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showcasing the compound's utility in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017). Additionally, reactions of selected 3-bromoisothiazole-5-carbonitriles with morpholine result in 3-amino-substituted derivatives, illustrating the compound's reactivity and potential for derivatization (Kalogirou & Koutentis, 2014).

Aplicaciones Científicas De Investigación

“Morpholin-4-yl(pyridin-3-yl)acetonitrile” is a specialty product for proteomics research . While specific applications are not readily available in the sources I have access to, this compound is known to have potential in various scientific studies . Here are some related compounds and their potential applications:

- 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile : This compound is similar to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in proteomics research, contributing to advancements across multiple fields .

- 2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile : This compound is a versatile chemical compound with vast research applications. It offers immense potential in various scientific studies.

- morpholin-4-yl(pyridin-3-yl)acetic acid : This compound, while different, is related to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in various scientific studies .

- 1-MORPHOLIN-4-YL-2-PYRIDIN-3-YL-ETHANETHIONE : This compound is used in various scientific studies .

Safety And Hazards

Propiedades

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXNZFATUMWBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307545 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Morpholin-4-yl(pyridin-3-yl)acetonitrile | |

CAS RN |

36740-09-7 | |

| Record name | 36740-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)